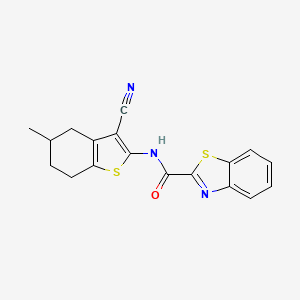

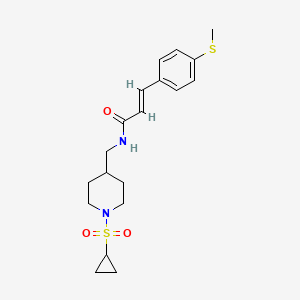

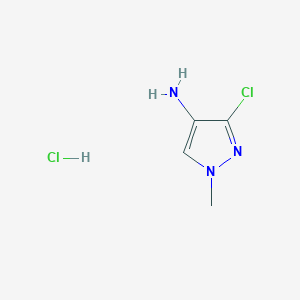

![molecular formula C9H12O3 B2831409 ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate CAS No. 1312536-44-9](/img/structure/B2831409.png)

ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for a similar compound, “ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride”, is 1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7-; . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate” are not well-documented. A similar compound, “ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride”, is a solid at room temperature .Scientific Research Applications

Structural Analysis and Synthesis

- The compound ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate, while not directly cited in the provided studies, relates closely to research in organic chemistry focusing on the synthesis and structural analysis of similar bicyclic structures. For instance, a study on a fenestrane derivative demonstrates the synthesis and structure determination of a complex molecule, highlighting the geometric distortions typical of such structures and the implications for their chemical reactivity and stability (Guidetti-Grept et al., 1995).

Reactivity and Catalysis

- Research on the oxidative scission of small-size cycloalkane rings, including compounds structurally similar to ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate, has been conducted to understand their reactivity patterns. These studies provide insights into the regioselective ring opening, which is crucial for the synthesis of novel organic compounds (Graziano et al., 1996).

Antimalarial Activity

- Derivatives of structurally similar bicyclic compounds have been synthesized and evaluated for their antimalarial activities, showcasing the potential for such molecules in medicinal chemistry. This research highlights the application of these compounds in developing new therapies for diseases like malaria (Ningsanont et al., 2003).

Enantioselective Synthesis

- The enantioselective synthesis of fluorobicycloketones related to the compound demonstrates the advancements in organic synthesis methodologies, allowing for the preparation of enantiopure compounds. Such studies are foundational for the development of drugs and materials with specific chiral properties (Wong et al., 2004).

Photophysical Studies

- A rhenium(I) complex study incorporating similar bicyclic structures investigates photophysical properties, suggesting applications in materials science for light-emitting devices and sensors. This research underscores the versatility of bicyclic compounds in developing new materials with desirable electronic properties (Sinha et al., 2019).

Safety and Hazards

properties

IUPAC Name |

ethyl (1S,5R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h6-8H,2-4H2,1H3/t6-,7+,8? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLBCWQUIUVLCR-DHBOJHSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1[C@H]2[C@@H]1CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

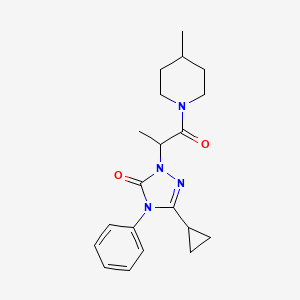

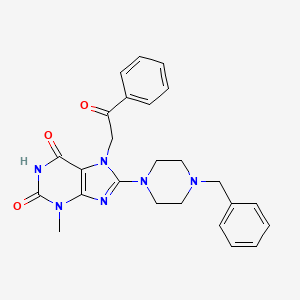

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2831326.png)

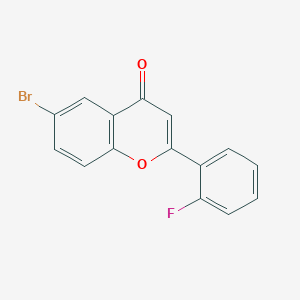

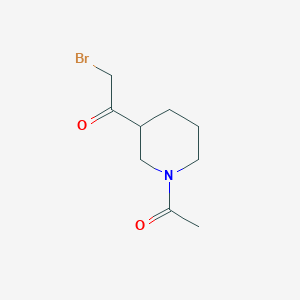

![[1-(Oxiran-2-yl)cyclobutyl]methanol](/img/structure/B2831330.png)

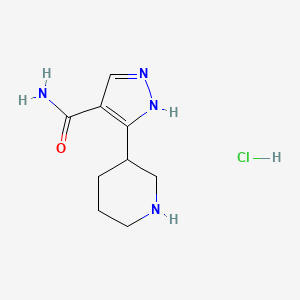

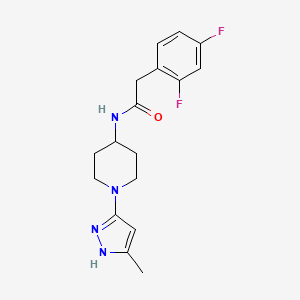

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2831332.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2831348.png)